N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BMTA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is not yet fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and nervous system. Specifically, N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to bind to the sigma-1 receptor, which is involved in regulating a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have analgesic (pain-relieving) effects, as well as anti-anxiety and antidepressant effects. N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is that it is relatively easy to synthesize, making it readily available for use in scientific studies. Additionally, N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other compounds that have similar effects. However, one limitation of N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different contexts.
Orientations Futures
There are several potential future directions for research on N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide. One direction could be to further investigate its anti-inflammatory properties, with the goal of developing new treatments for inflammatory diseases. Another direction could be to investigate its neuroprotective effects in more detail, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research could be done to elucidate the exact mechanism of action of N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide, which could lead to a better understanding of its potential applications in medicine.
Méthodes De Synthèse
N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized through a reaction between 1-benzyl-4-methylpiperidine and 2-(1,2,4-triazol-1-yl)acetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-diisopropylethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is a white or off-white crystalline powder.
Applications De Recherche Scientifique
N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide has neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-14-7-8-21(9-15-5-3-2-4-6-15)10-16(14)20-17(23)11-22-13-18-12-19-22/h2-6,12-14,16H,7-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCSPMNVSGKNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)CN2C=NC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.